molecular formula C14H13ClN2 B1525445 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1311318-23-6

1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No. B1525445
M. Wt: 244.72 g/mol
InChI Key: RSNYARAKIMRCGB-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 152955-68-5 . It is a solid substance at room temperature and is stored in an inert atmosphere .


Synthesis Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular formula of 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride is C14H13ClN2 . The average mass is 244.719 Da and the monoisotopic mass is 244.076721 Da .


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrrolo[2,3-b]pyridine is a solid substance at room temperature . It has a molecular weight of 208.26 .

Scientific Research Applications

Cholinesterase Inhibition

One significant application of related compounds to 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride is in the development of cholinesterase inhibitors. A study conducted by Pizova et al. (2017) focused on the synthesis and characterization of proline-based carbamates, which demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed potential as therapeutic agents for diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease. The research emphasized the importance of structural and physicochemical features in enhancing inhibition efficiency, which is relevant for the design of new inhibitors using 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride derivatives Pizova et al., 2017.

Coordination Chemistry

In the realm of coordination chemistry, Amirnasr et al. (2002) synthesized and characterized complexes using a structure similar to 1-benzyl-1H-pyrrolo[2,3-c]pyridine as a ligand. The study detailed the synthesis of complexes with cobalt(III) and investigated their crystal and molecular structures, providing insights into the potential use of 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride derivatives in developing new metal-organic frameworks or coordination compounds Amirnasr et al., 2002.

Corrosion Inhibition

Research by Louroubi et al. (2019) on the synthesis, structural characterization, and corrosion inhibition of a new pyrrole derivative highlights the application of related compounds in protecting metals against corrosion. While the study does not directly involve 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride, it underscores the utility of pyrrole derivatives in corrosion resistance, suggesting potential research avenues for the chemical to be explored as a corrosion inhibitor Louroubi et al., 2019.

Synthesis and Characterization

Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, highlighting the methodological advancements in synthesizing compounds with the core structure of 1-benzyl-1H-pyrrolo[2,3-c]pyridine. This research is particularly relevant for the development of new synthetic routes and the large-scale production of similar compounds Nechayev et al., 2013.

Safety And Hazards

The safety information for 1-Benzyl-1H-pyrrolo[2,3-b]pyridine indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

1-benzylpyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c1-2-4-12(5-3-1)11-16-9-7-13-6-8-15-10-14(13)16;/h1-10H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNYARAKIMRCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride

CAS RN

1311318-23-6
Record name 1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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